Dehidrodiisoeugenol

Descripción general

Descripción

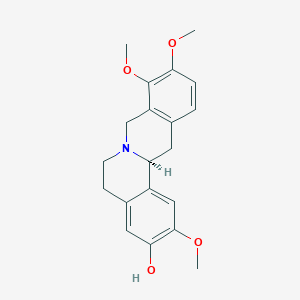

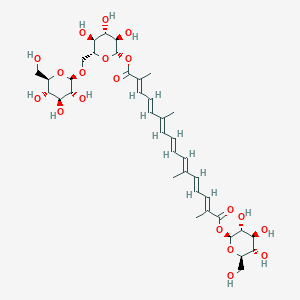

Dehidrodiisoeugenol es un compuesto neolignano que se encuentra en más de diecisiete especies de plantas, incluidas hierbas, frutas y raíces. Fue aislado por primera vez de la corteza de Myristica fragrans en 1973 . Los neolignanos son dímeros de unidades de fenilpropano que se originan en la vía del ácido shikímico. El this compound ha llamado la atención debido a su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes, anticancerígenas y antimicrobianas .

Aplicaciones Científicas De Investigación

El dehidrodiisoeugenol tiene una amplia gama de aplicaciones de investigación científica en varios campos:

Química:

- Se utiliza como material de partida para la síntesis de otros compuestos neolignanos.

- Se estudia por su potencial como antioxidante natural y agente antimicrobiano.

Biología:

- Se investiga su papel en los mecanismos de defensa de las plantas contra microorganismos y animales fitófagos.

- Se estudian sus efectos citotóxicos en diversas líneas celulares.

Medicina:

- Se explora por sus potenciales propiedades antiinflamatorias y anticancerígenas.

- Se investiga su capacidad para inducir la autofagia en las células de cáncer colorrectal a través de vías inducidas por estrés del retículo endoplásmico .

Industria:

- Se utiliza en la producción de antioxidantes naturales y conservantes.

- Se estudian sus posibles aplicaciones en las industrias alimentaria y cosmética .

Mecanismo De Acción

El dehidrodiisoeugenol ejerce sus efectos a través de varios objetivos y vías moleculares. En las células de cáncer colorrectal, induce el estrés del retículo endoplásmico, lo que lleva a la autofagia a través de la activación de las vías PERK/eIF2α e IRE1α/XBP-1s/CHOP. Esto da como resultado la inhibición del crecimiento celular y la inducción del arresto del ciclo celular en la fase G1/S . Además, las propiedades antioxidantes del this compound se atribuyen a su capacidad para eliminar los radicales libres e inhibir el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Dehydrodiisoeugenol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with horseradish peroxidase, peroxidase from Cocos nucifera, and laccase, among others . These interactions often involve oxidative dimerization reactions, where dehydrodiisoeugenol acts as a substrate, leading to the formation of various bioactive compounds. The nature of these interactions is typically catalytic, facilitating the conversion of dehydrodiisoeugenol into other biologically active molecules.

Cellular Effects

Dehydrodiisoeugenol exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of colorectal cancer cells by inducing endoplasmic reticulum stress and autophagy . Additionally, dehydrodiisoeugenol influences cell signaling pathways, such as the PERK/eIF2α and IRE1α/XBP-1s/CHOP pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, dehydrodiisoeugenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, dehydrodiisoeugenol has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it induces changes in gene expression by activating stress-related signaling pathways, ultimately leading to cellular autophagy and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrodiisoeugenol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that dehydrodiisoeugenol can maintain its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to dehydrodiisoeugenol has been associated with sustained inhibition of cancer cell growth and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of dehydrodiisoeugenol vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing pulmonary bacillary burdens in tuberculosis models . At higher doses, dehydrodiisoeugenol may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

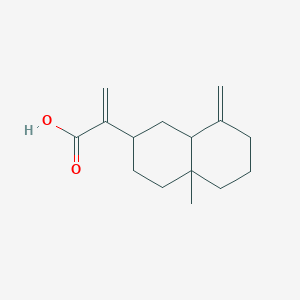

Dehydrodiisoeugenol is involved in several metabolic pathways, including those mediated by enzymes such as horseradish peroxidase and laccase . These pathways often lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. In vivo studies have shown that dehydrodiisoeugenol undergoes demethylation and ring-opening reactions, resulting in the formation of metabolites M1 and M2 .

Transport and Distribution

Within cells and tissues, dehydrodiisoeugenol is transported and distributed through interactions with specific transporters and binding proteins. Studies using liquid chromatography-tandem mass spectrometry have demonstrated the distribution of dehydrodiisoeugenol in various brain areas, including the cortex, hippocampus, and cerebellum . These interactions influence the compound’s localization and accumulation, affecting its overall bioactivity.

Subcellular Localization

Dehydrodiisoeugenol’s subcellular localization plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dehidrodiisoeugenol se puede sintetizar mediante varios métodos, incluida la síntesis química clásica utilizando catalizadores metálicos y la síntesis biocatalítica. Un método común implica la dimerización oxidativa del isoeugenol utilizando óxido de plata como catalizador en tolueno y acetona a temperatura ambiente, lo que produce aproximadamente el 40% de this compound . Otro método emplea biocatálisis utilizando enzimas como la peroxidasa de rábano picante, la peroxidasa de Cocos nucifera y la lacasa, que ofrecen condiciones de reacción suaves y respetuosas con el medio ambiente con rendimientos que van del 20% al 98% .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de cultivos celulares vegetales o callos de varias especies de plantas, incluidas Medicago sativa, Phaseolus vulgaris y Cucumis melo. Estos métodos aprovechan las vías biosintéticas naturales de las plantas para producir this compound en cantidades significativas .

Análisis De Reacciones Químicas

Tipos de reacciones: El dehidrodiisoeugenol experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: La dimerización oxidativa del isoeugenol utilizando óxido de plata como catalizador.

Reducción: Las reacciones de reducción específicas no se han documentado ampliamente.

Sustitución: Las reacciones de sustitución que involucran this compound son menos comunes pero pueden ocurrir en condiciones específicas.

Productos principales: El producto principal de la dimerización oxidativa del isoeugenol es el propio this compound. Otros productos pueden incluir varios isómeros y derivados dependiendo de las condiciones de reacción y los reactivos utilizados .

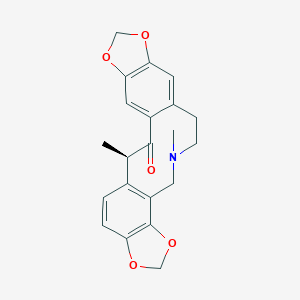

Comparación Con Compuestos Similares

El dehidrodiisoeugenol forma parte de la clase de compuestos neolignanos, que incluye otros compuestos similares como la licarin A y la licarin B. Estos compuestos comparten un núcleo común de dihidrobenzofurano derivado de fenilpropanoides.

Compuestos similares:

Licarin A: Conocido por sus propiedades biológicas multifuncionales, incluidas la citotoxicidad y las actividades antimicrobianas.

Licarin B:

Singularidad: El this compound es único debido a su amplia gama de actividades biológicas y su capacidad para inducir la autofagia a través de las vías de estrés del retículo endoplásmico. Sus diversas aplicaciones en química, biología, medicina e industria resaltan aún más su importancia .

Propiedades

IUPAC Name |

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-81-1 | |

| Record name | Dehydrodiisoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

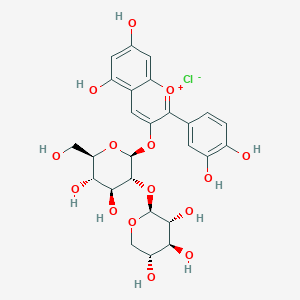

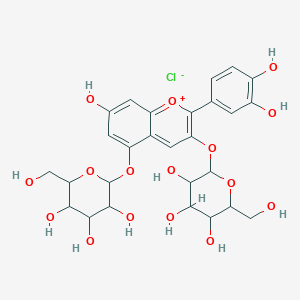

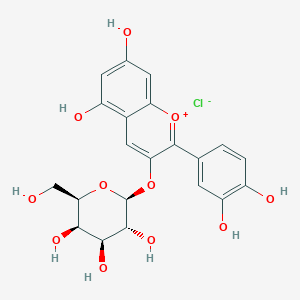

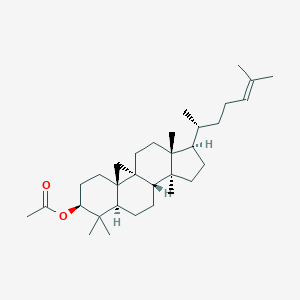

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.